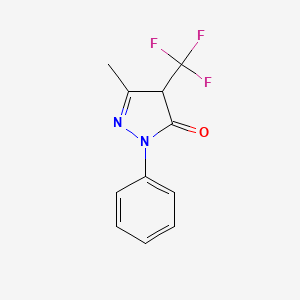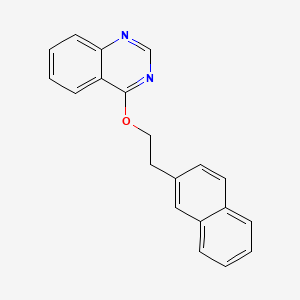
1,1,1,2,2,3,3,4,4,5-Decafluorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5-Decafluorononane is a fluorinated organic compound with the molecular formula C9H3F10. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluorononane typically involves the fluorination of nonane or its derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain .
In industrial settings, large-scale production of this compound may involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product .
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5-Decafluorononane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially fluorinated nonanes.
Oxidation Reactions: Oxidation of this compound can be carried out using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of fluorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5-Decafluorononane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5-Decafluorononane is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in applications where strong molecular interactions are required .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5-Decafluorononane can be compared with other perfluorinated compounds, such as:
1,1,1,2,2,3,3,4,4,5-Decafluoropentane: Similar in structure but with a shorter carbon chain, making it less hydrophobic and thermally stable.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains an additional trifluoromethyl group, which can enhance its reactivity and interaction with other molecules.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A biphenyl derivative with similar fluorination, used in different applications due to its aromatic structure.
Properties
CAS No. |
126038-57-1 |
|---|---|
Molecular Formula |
C9H10F10 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5-decafluorononane |
InChI |
InChI=1S/C9H10F10/c1-2-3-4-5(10)6(11,12)7(13,14)8(15,16)9(17,18)19/h5H,2-4H2,1H3 |
InChI Key |
HKXWMTNYLCBDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
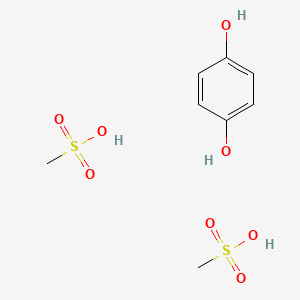
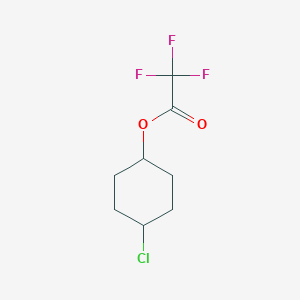

![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
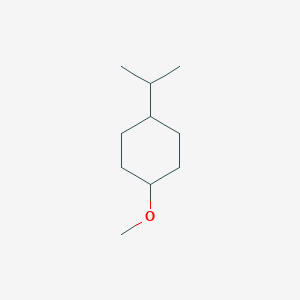
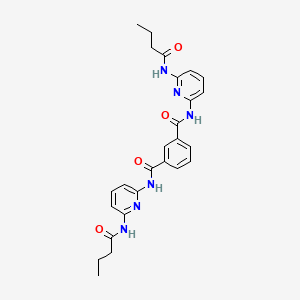
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
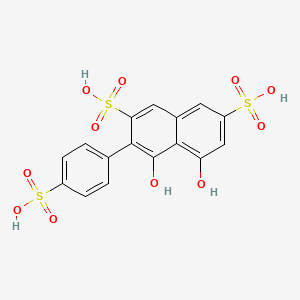
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
